

Application Notes & Protocols for the Synthesis of Voriconazole Intermediates

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Compound of Interest

Compound Name: *Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI)*

CAS No.: 319-34-6

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A Technical Guide for Researchers and Drug Development Professionals on the Strategic Use of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in Azole Antifungal Synthesis

Abstract

Voriconazole, a second-generation triazole antifungal agent, is a critical therapeutic for treating severe and invasive fungal infections.[1][2] Its complex stereochemistry necessitates a highly controlled and efficient synthetic strategy.[3] A pivotal component in many successful synthesis routes is the ketone intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the application of this key intermediate in the synthesis of Voriconazole. We will explore the primary synthetic pathways, provide detailed, field-tested protocols, and discuss the critical parameters that ensure high yield and stereoselectivity.

Initial Note on CAS Number: The topic specified CAS 319-34-6. However, this CAS number corresponds to an isomer of hexachlorocyclohexane, a pesticide, and is not associated with Voriconazole synthesis.[4][5][6][7][8] The well-established and critical ketone intermediate for

Voriconazole synthesis is 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, which has the CAS number 86404-63-9.[9][10][11] This guide will focus on the application of this correct and pivotal intermediate.

Introduction to Voriconazole and its Synthetic Strategy

Voriconazole's chemical structure, (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, features two chiral centers, leading to four possible stereoisomers.[3] The desired therapeutic efficacy resides specifically in the (2R,3S)-enantiomer.[3] Consequently, the primary challenge in its synthesis is the precise control of stereochemistry.

The synthesis of Voriconazole often involves the construction of the core butanol structure through the coupling of two key fragments: a difluorophenyl-triazole moiety and a fluoropyrimidine moiety. The intermediate 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (herein referred to as DFTA) serves as the foundational building block for the difluorophenyl-triazole portion of the molecule.[1][9][12]

Profile of the Core Intermediate: 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA)

DFTA is a key raw material in the manufacturing of Voriconazole and otherazole antifungals like Fluconazole.[1][9][13][14] Its structure incorporates the necessary difluorophenyl ring and the triazole ring, which are essential for the antifungal activity of the final drug.[9][13] The primary role of DFTA in the synthesis is to act as an electrophile, where its ketone group is attacked by a nucleophilic pyrimidine derivative.[12]

Table 1: Properties of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Property	Value
CAS Number	86404-63-9
Molecular Formula	C ₁₀ H ₇ F ₂ N ₃ O
Molecular Weight	223.18 g/mol
Appearance	Off-white to white crystalline powder
Melting Point	135-138 °C
Solubility	Soluble in organic solvents like Tetrahydrofuran (THF) and Dichloromethane (DCM)

Key Synthetic Pathways Utilizing DFTA

Two predominant strategies have been developed for the stereoselective synthesis of Voriconazole from DFTA: the Reformatsky-type reaction and the Grignard reaction. Both aim to control the formation of the two adjacent chiral centers in the molecule.

The Reformatsky-Type Reaction

This approach offers excellent diastereoselectivity.^[12] It involves the reaction of DFTA with a halogenated ethyl-pyrimidine derivative in the presence of activated zinc. The organozinc reagent, formed in situ, adds to the ketone of DFTA, creating the desired carbon-carbon bond and setting the stereochemistry of the resulting tertiary alcohol.^{[15][16][17]}

- Causality of Experimental Choices: The use of zinc, often activated with iodine and sometimes with lead powder, is crucial for the formation of the organozinc intermediate.^{[15][18][19]} Tetrahydrofuran (THF) is a common solvent as it effectively solvates the organometallic species.^{[18][19]} The reaction temperature is carefully controlled to optimize the diastereoselectivity.^[18]

The Grignard Reaction

The Grignard reaction is another powerful tool for forming carbon-carbon bonds. In the context of Voriconazole synthesis, a Grignard reagent is prepared from a halogenated ethyl-

fluoropyrimidine and magnesium.[20][21] This nucleophilic reagent then attacks the carbonyl carbon of DFTA.

- Causality of Experimental Choices: The preparation of the Grignard reagent requires an aprotic ether solvent like methyltetrahydrofuran.[20] The reaction is highly exothermic and requires careful temperature control to prevent side reactions.

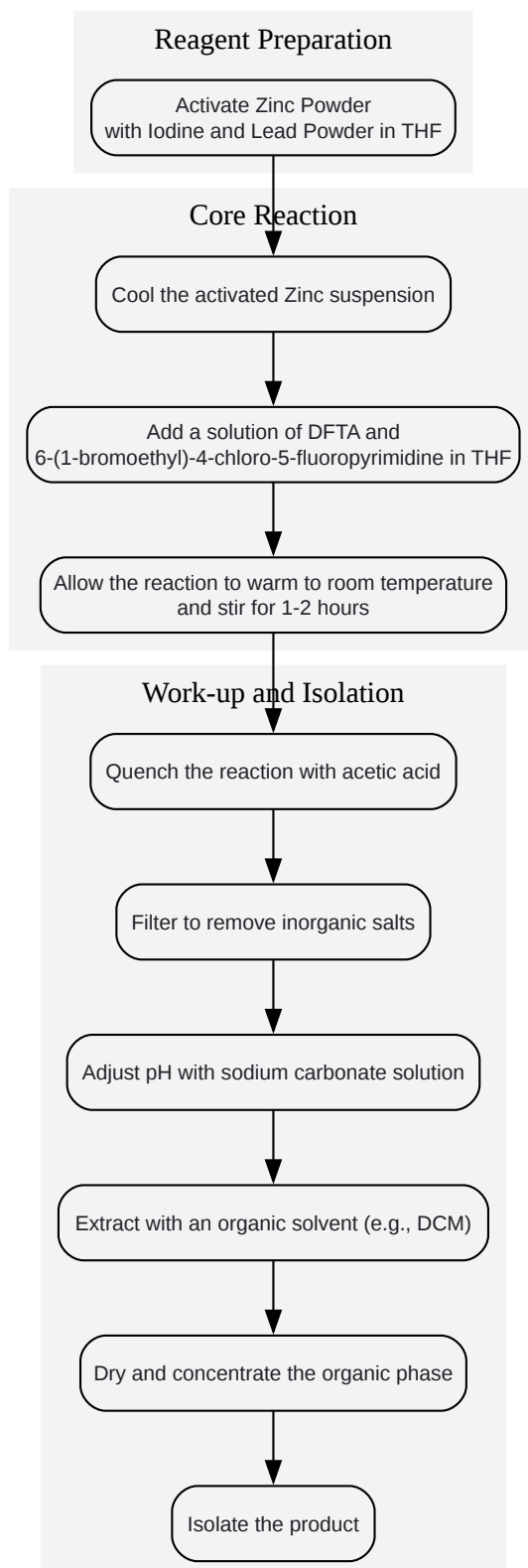
Detailed Experimental Protocols

The following protocols are synthesized from established literature and patents, providing a comprehensive guide for the laboratory-scale synthesis of Voriconazole intermediates.

Protocol 1: Synthesis of (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol via Reformatsky-Type Reaction

This protocol details the synthesis of the key chlorinated intermediate which is subsequently dehalogenated to form racemic Voriconazole.

Diagram 1: Workflow for Reformatsky-Type Reaction



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Caption: Workflow for the synthesis of the chlorinated Voriconazole intermediate.

Materials and Reagents:

Reagent	CAS Number	Quantity (molar eq.)
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA)	86404-63-9	1.0
6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine	147570-34-1	1.2
Zinc Powder	7440-66-6	3.0
Lead Powder	7439-92-1	~5% w/w of Zinc
Iodine	7553-56-2	0.2
Tetrahydrofuran (THF), anhydrous	109-99-9	Sufficient volume
Acetic Acid	64-19-7	For quenching
Sodium Carbonate	497-19-8	For pH adjustment
Dichloromethane (DCM)	75-09-2	For extraction
Anhydrous Sodium Sulfate	7757-82-6	For drying

Procedure:

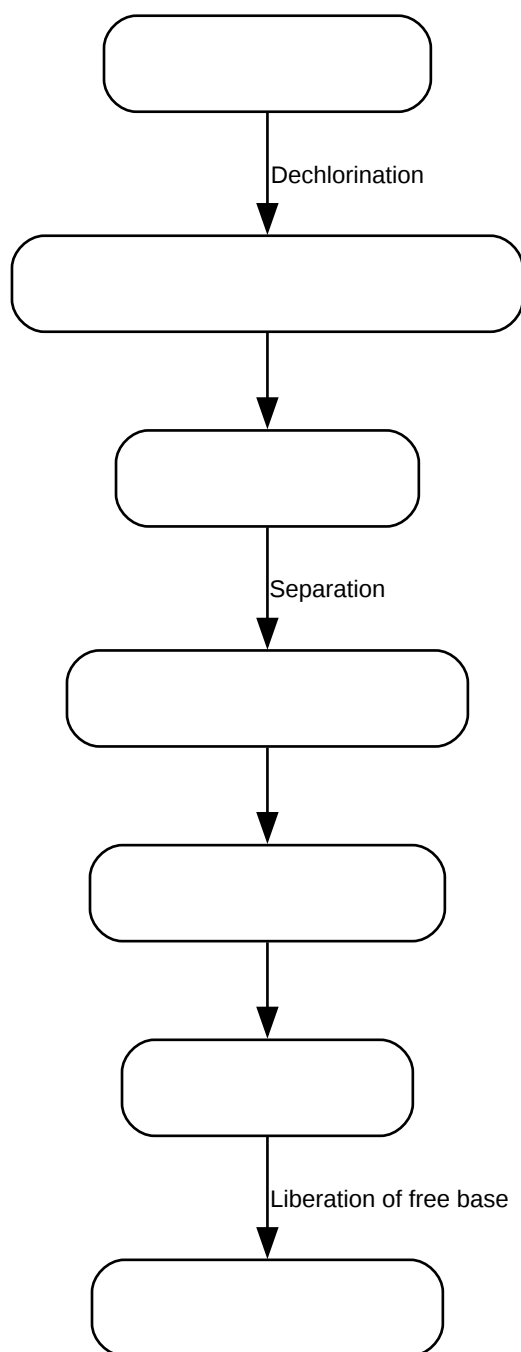
- Activation of Zinc: To a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, add zinc powder and lead powder in anhydrous THF.
- Stir the suspension and add a solution of iodine in THF dropwise over 30 minutes. The disappearance of the iodine color indicates the activation of zinc.
- Reaction: Cool the activated zinc suspension to 0-5 °C.
- In a separate flask, dissolve DFTA and 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine in anhydrous THF.

- Add this solution dropwise to the cold zinc suspension over 1 hour, maintaining the internal temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.
- Work-up: Upon completion, cool the reaction mixture again to 0-5 °C and quench by the slow addition of acetic acid.
- Filter the mixture through a pad of celite to remove unreacted zinc and inorganic salts.
- Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- The crude product, (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, can be purified by column chromatography or recrystallization.

Protocol 2: Dehalogenation to Racemic Voriconazole

The chlorinated intermediate is then dehalogenated to yield the racemic mixture of Voriconazole.

Diagram 2: Dehalogenation and Resolution Pathway



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Caption: Pathway from the chlorinated intermediate to pure Voriconazole.

Materials and Reagents:

Reagent	CAS Number	Quantity
Chlorinated Intermediate (from Protocol 1)	-	1.0 eq.
10% Palladium on Carbon (Pd/C)	7440-05-3	5-10% w/w
Sodium Acetate	127-09-3	1.2 eq.
Methanol	67-56-1	Sufficient volume
Hydrogen Gas (H ₂)	1333-74-0	4-6 kg/cm ² pressure

Procedure:

- Hydrogenation Setup: In a hydrogenation vessel, dissolve the chlorinated intermediate and sodium acetate in methanol.
- Carefully add 10% Pd/C to the solution.
- Seal the vessel and purge with nitrogen, followed by hydrogen gas.
- Pressurize the vessel with hydrogen gas to 4-6 kg/cm² and stir the reaction mixture at 25-30 °C for 3-5 hours.
- Monitoring: Monitor the reaction by HPLC until the starting material is consumed.
- Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
- Filter the reaction mixture through a celite bed to remove the palladium catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude racemic Voriconazole.

Protocol 3: Chiral Resolution of Racemic Voriconazole

The final step to obtain the active enantiomer is chiral resolution.

Materials and Reagents:

Reagent	CAS Number	Quantity
Racemic Voriconazole (from Protocol 2)	182230-43-9	1.0 eq.
R-(-)-10-camphorsulfonic acid	35963-20-3	0.5 eq.
Methanol/Acetone mixture	-	Sufficient volume
Sodium Hydroxide	1310-73-2	For basification
Isopropanol	67-63-0	For crystallization

Procedure:

- Salt Formation: Dissolve the racemic Voriconazole in a mixture of methanol and acetone.
- Add a solution of R-(-)-10-camphorsulfonic acid in acetone to the Voriconazole solution.
- Stir the mixture at room temperature. The diastereomeric salt of (2R,3S)-Voriconazole will selectively precipitate.
- Cool the mixture to 0-5 °C to maximize precipitation and stir for several hours.
- Isolation of Diastereomeric Salt: Filter the precipitated solid, wash with cold acetone, and dry under vacuum.
- Liberation of Free Base: Suspend the diastereomeric salt in a mixture of water and dichloromethane.
- Adjust the pH to 11-12 with a sodium hydroxide solution to break the salt and liberate the free base into the organic layer.
- Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
- Final Crystallization: Concentrate the organic layer and crystallize the residue from isopropanol to yield pure (2R,3S)-Voriconazole.[\[20\]](#)

Data Summary

The efficiency of the synthesis is determined by the yield and the diastereomeric ratio achieved in the key coupling step.

Table 2: Typical Yields and Ratios in Voriconazole Synthesis

Step	Product	Typical Yield	Diastereomeric Ratio ((2R,3S)/(2R,3R))
Reformatsky-Type Reaction	Chlorinated Intermediate	60-75%	>9:1
Dehalogenation	Racemic Voriconazole	85-95%	-
Chiral Resolution	(2R,3S)-Voriconazole	80-90% (from racemate)	>99.5% ee

Safety and Handling

- DFTA and its derivatives should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Organometallic Reagents (Grignard and organozinc compounds) are highly reactive and moisture-sensitive. All reactions involving these reagents must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and flame-dried glassware.
- Hydrogenation should be performed in a designated area with appropriate safety measures for handling flammable gases under pressure.
- Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of Voriconazole is a challenging but well-documented process. The key intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), is a cornerstone of the most effective synthetic routes. By carefully controlling the reaction conditions, particularly in the stereochemistry-defining Reformatsky-type coupling reaction, high yields and excellent diastereoselectivity can be achieved. The subsequent dehalogenation and chiral

resolution steps are robust procedures that lead to the final, enantiomerically pure active pharmaceutical ingredient. This guide provides a solid foundation for researchers and developers working on the synthesis of Voriconazole and related azole antifungal agents.

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